4-Acetoxy-2',4'-dichlorobenzophenone

Description

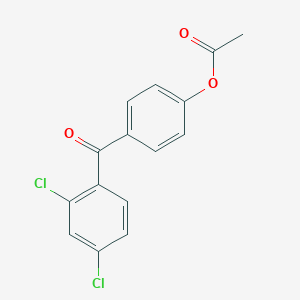

4-Acetoxy-2',4'-dichlorobenzophenone ([4-(2,4-dichlorobenzoyl)phenyl] acetate; CAS 890100-09-1) is a substituted benzophenone derivative characterized by an acetoxy group (-OAc) at the para position of one phenyl ring and chlorine atoms at the ortho and para positions of the adjacent phenyl ring. Its molecular formula is C₁₅H₁₀Cl₂O₃, with a molecular weight of ~309.14 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name |

[4-(2,4-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMSVCPLXZEVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641731 | |

| Record name | 4-(2,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-09-1 | |

| Record name | 4-(2,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,4’-dichlorobenzophenone typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The reaction is conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The general reaction scheme is as follows:

ClC6H5C(O)Cl+C6H5Cl→(ClC6H4)2CO+HCl

Industrial Production Methods

Industrial production methods for 4-Acetoxy-2’,4’-dichlorobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy and dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones depending on the reagents used.

Scientific Research Applications

4-Acetoxy-2’,4’-dichlorobenzophenone has diverse applications in scientific research due to its unique properties:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of innovative materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,4’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and dichloro groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Dichlorobenzophenones

Non-Acetoxy Analogs

- 2,4-Dichlorobenzophenone (CAS 5558-99-0): Lacks the acetoxy group, reducing polarity. Used in pesticide residue analysis .

- 3-Hydroxy-4,4'-dichlorobenzophenone: A hydroxylated metabolite of Dicofol with environmental persistence; structurally similar but more polar than acetoxy derivatives .

Physicochemical Properties

Regulatory and Commercial Considerations

- Safety Profile: Limited toxicity data exist for acetoxy derivatives, whereas 4,4'-dichlorobenzophenone has established handling protocols due to its role in pesticide degradation .

Biological Activity

4-Acetoxy-2',4'-dichlorobenzophenone (ACDB) is an organic compound with the molecular formula C₁₄H₉Cl₂O₃ and a molecular weight of 296.13 g/mol. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzophenone structure, along with an acetoxy group at the 4' position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

ACDB is part of a larger class of benzophenone derivatives, which are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves reactions that introduce the acetoxy and dichloro groups into the benzophenone framework. Common methods for synthesizing ACDB include:

- Acetylation of 2',4'-dichlorobenzophenone : This method introduces the acetoxy group through acetylation reactions.

- Chlorination : The introduction of chlorine atoms can be achieved via electrophilic aromatic substitution.

Antimicrobial Properties

Recent studies have indicated that ACDB exhibits antimicrobial activity , making it a candidate for use in formulations aimed at combating bacterial and fungal infections. Its structure suggests possible interactions with biological targets involved in cell signaling pathways, potentially influencing cellular processes.

The mechanism of action for ACDB is not fully elucidated; however, it is hypothesized that its biological activity may stem from:

- Hydrolysis of the acetoxy group : This reaction can release acetic acid, which may contribute to its antimicrobial effects.

- Interaction with biomolecules : The dichlorobenzophenone core can interact with various enzymes and receptors, modulating their activity and leading to observed biological effects.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of ACDB, it was tested against several strains of bacteria and fungi. The results indicated that ACDB showed significant inhibition against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This suggests that ACDB could be developed as a potential antimicrobial agent.

Interaction Studies

Further investigations into the interaction of ACDB with cellular targets revealed that it may influence pathways involved in inflammation and cell survival. Specifically, ACDB was shown to modulate the activity of certain kinases involved in cell signaling, indicating its potential role in therapeutic applications.

Comparison with Similar Compounds

ACDB's biological activity can be compared to other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2',4'-Dichlorobenzophenone | No acetoxy group | Known for its use as a UV filter |

| 2-Acetoxy-2',6'-dichlorobenzophenone | Acetoxy group at a different position | Exhibits different biological activities |

| Benzophenone | Parent compound without halogen substitutions | Serves as a precursor for many derivatives |

The unique arrangement of functional groups in ACDB contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.